AMMONIUM OXALATE

Description

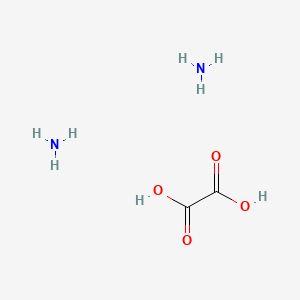

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H3N/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIXEXWLHSRNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.N.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14258-49-2 | |

| Record name | Ethanedioic acid, ammonium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalic acid, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparative Methodologies of Ammonium Oxalate and Its Derivatives

Crystal Growth Techniques and Optimization

The cultivation of ammonium (B1175870) oxalate (B1200264) crystals is a field of study focused on producing high-quality single crystals, often for research into their physical and chemical properties.

Solution-Based Crystallization Processes

Solution-based methods are the primary techniques for growing ammonium oxalate crystals. The slow evaporation solution growth method is commonly employed, where a saturated solution of this compound in a solvent, typically deionized water, is allowed to evaporate at a constant temperature. scholarsresearchlibrary.comresearchgate.net This gradual process facilitates the formation of well-defined, optically transparent single crystals. scholarsresearchlibrary.comresearchgate.net For instance, handsome needle-shaped crystals can be obtained when a dilute solution undergoes slow cooling and crystallization. prepchem.com

Another approach is the constant-temperature, constant-supersaturation method, which has been used to grow this compound (AO) crystals at specific temperatures, such as 30 and 40 °C, within a controlled supersaturation range. capes.gov.br The study of the phase diagram for the ternary system of this compound, hydrogen peroxide, and water is crucial for understanding the crystallization process when preparing derivatives like this compound monoperhydrate. acs.org Research has shown that this compound monoperhydrate crystallizes from a solution of this compound in aqueous hydrogen peroxide at room temperature. acs.orgscispace.com

Characterization studies, such as single-crystal X-ray diffraction (XRD), are used to determine the lattice parameters and crystal structure of the grown crystals.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | scholarsresearchlibrary.comscispace.com |

| Space Group | Pnma | scholarsresearchlibrary.com |

| a (Å) | 8.035 | scispace.com |

| b (Å) | 10.310 | scispace.com |

| c (Å) | 3.795 | scispace.com |

Data derived from single crystal X-ray diffraction studies.

Influence of Impurities on Crystallization Dynamics

The presence of impurities in the crystallization solution can significantly alter the growth dynamics of this compound monohydrate (AOM) crystals. sigmaaldrich.comresearchgate.net Impurities can inhibit crystallization, leading to supersaturation barriers below which crystal growth is effectively stopped. acs.org The effect of various cationic impurities on the metastable zone width (MSZW)—a key parameter in crystallization that represents the region between the solubility and supersolubility curves—has been a subject of detailed investigation.

Research has shown that the influence of an impurity depends on its specific nature. researchgate.net Bivalent cations such as Manganese (Mn(II)), Cobalt (Co(II)), and Nickel (Ni(II)) have been observed to increase the supersaturation ratio corresponding to the metastable zone width, with the effect of Co(II) and Ni(II) being more pronounced than that of Mn(II). researchgate.net In contrast, other cations like Copper (Cu(II)), Iron (Fe(III)), and Chromium (Cr(III)) have been found to have a negligible effect on the maximum supersaturation (Smax) that can be achieved. researchgate.net The presence of impurity ions is thought to cause an increase in the energy barrier for crystallization, as these ions are adsorbed onto the crystal surfaces. researchgate.net

A study using nickel sulfate (B86663) as an impurity confirmed that it inhibits the growth of this compound crystals. acs.org The investigation of impurity effects is crucial for controlling crystal quality and for understanding phenomena like solubility drifts resulting from the contamination of the solvent. acs.org In other applications, this compound is intentionally added as an impurity to bind other undesirable elements during crystallization, such as in the production of ammonium paratungstate, where it forms soluble complexes with molybdenum and phosphorus. iaea.org

Table 2: Effect of Cationic Impurities on this compound Crystallization

| Impurity Cation | Observed Effect on Metastable Zone Width (MSZW) | Reference |

|---|---|---|

| Mn(II) | Increase in MSZW | researchgate.net |

| Co(II) | Pronounced increase in MSZW | researchgate.net |

| Ni(II) | Pronounced increase in MSZW | researchgate.netacs.org |

| Cu(II) | Practically no effect | researchgate.net |

| Fe(III) | Practically no effect | researchgate.net |

| Cr(III) | Practically no effect | researchgate.net |

Findings are based on studies of this compound monohydrate crystals grown from aqueous solutions at 30°C.

Targeted Synthesis of Metal-Ammonium Oxalates

The synthesis of metal-ammonium oxalates is a key area of research, driven by their utility as precursors for a wide range of advanced materials.

Ammonia (B1221849) Coordination-Based Synthesis

The ammonia coordination method is a simple and economical technique for synthesizing fibrous metal oxalates. researchgate.netrsc.orgrsc.org This method involves the preparation of metal oxalates (e.g., nickel, cobalt, iron) in aqueous solutions containing ammonia. rsc.orgrsc.org The presence of ammonia as a coordination ligand is fundamental to the process, leading to the formation of materials with anisotropic, high-aspect-ratio microstructures. researchgate.netrsc.org

In the synthesis of fibrous nickel oxalate, for example, ammonia molecules gradually coordinate with nickel atoms. researchgate.netrsc.org This coordination increases the surface energy and atomic stacking rate of specific crystal planes, which promotes the oriented, one-dimensional growth of the nickel oxalate particles, resulting in a fibrous morphology. researchgate.netrsc.org The process is sensitive to pH; fibrous nickel oxalate forms effectively at a pH of 9.5, while at a lower pH of 6.5, the ammonia preferentially forms ammonium ions (NH₄⁺), preventing the formation of the fibrous structure and yielding granular particles instead. rsc.org

The resulting fibrous metal oxalates, such as Ni(NH₃)₁.₇C₂O₄·2.2H₂O, can then be heated in controlled atmospheres to produce metals or metal oxides that inherit the high-aspect-ratio morphology. researchgate.netrsc.org This method has been successfully applied to synthesize other fibrous oxalates, including those of cobalt, iron, copper, and silver. rsc.org

Table 3: Influence of pH on Nickel Oxalate Morphology via Ammonia Coordination

| Initial Solution pH | Resulting Particle Morphology | Underlying Chemistry | Reference |

|---|---|---|---|

| 9.5 | Fibrous | Favorable conditions for Ni(NH₃)ₙ²⁺ complex formation, promoting oriented growth. | rsc.org |

| 7.5 | Rod-like | Intermediate conditions. | rsc.org |

Precursor Design for Advanced Materials

This compound and its derivatives are versatile precursors for the synthesis of a variety of advanced materials, including metal oxides, catalysts, and ceramics. google.comsamaterials.com The thermal decomposition of these oxalate compounds provides a reliable route to obtaining high-purity materials with controlled properties. google.comsamaterials.com

Metal Powders and Ferrites: Ferrous oxalate, which can be produced by adding this compound to ferrous chloride solutions, thermally decomposes in a hydrogen atmosphere to yield pure iron powder. google.com Similarly, nickel and copper oxalates decompose in an inert atmosphere to produce the pure metals directly. google.com Manganous oxalate is another derivative useful in the preparation of ferrites. google.com

Niobium-Based Materials: Ammonium niobate(V) oxalate hydrate (B1144303) serves as a key precursor for synthesizing niobium oxide (Nb₂O₅), a material with a high dielectric constant used in electronic components like capacitors. samaterials.com It is also used to prepare niobium-based catalysts and ceramics. samaterials.comscientiaplena.org.br

Rare Earth Oxides: Ammonium rare earth double oxalates are prepared by precipitating a water-soluble rare earth compound with an oxalate precursor in the presence of an ammonium salt. google.com These double oxalates, such as ammonium yttrium oxalate, can be converted into homogeneous rare earth oxide particles (e.g., yttrium oxide) through simple calcination. google.com

Stone Conservation: In the field of cultural heritage, this compound is used as a precursor to form calcium oxalate (CaOx) protective layers on decayed carbonate stone surfaces. researchgate.netmdpi.com Novel derivatives, such as ammonium methyloxalate and ammonium N-(pyridin-2-ylmethyl)oxamate (AmPicOxam), have been developed as alternative precursors with improved solubility, allowing for greater penetration and the formation of thicker, more effective protective coatings. researchgate.netmdpi.com

Table 4: this compound Derivatives as Precursors for Advanced Materials

| Precursor Compound | Resulting Advanced Material | Application of Final Material | Reference |

|---|---|---|---|

| Ferrous Oxalate | Pure Iron Powder | Metallurgy | google.com |

| Nickel Oxalate | Pure Nickel Powder | Metallurgy, Electrode Additives | rsc.orggoogle.com |

| Manganous Oxalate | Ferrites | Electronics | google.com |

| Ammonium Niobate(V) Oxalate Hydrate | Niobium Oxide (Nb₂O₅) | Capacitors, Catalysts, Ceramics | samaterials.comscientiaplena.org.br |

| Ammonium Yttrium Double Oxalate | Yttrium Oxide (Y₂O₃) | Ceramics, Phosphors | google.com |

Preparative Scale Research and Development

Research into the large-scale production of this compound is driven by its potential as an intermediate for valuable industrial chemicals. A significant application is the production of oxamide (B166460), which is recognized as a superior controlled-release nitrogenous fertilizer. google.com The economic viability of this application hinges on the development of cost-effective processes for manufacturing this compound on a large scale. google.com

One patented process describes the production of this compound by reacting a metal oxalate, such as calcium oxalate, with ammonium carbonate in an aqueous or oxygenated aliphatic medium. google.com The reaction is ideally conducted in a basic environment (pH > 9), often with an excess of ammonium hydroxide (B78521), at temperatures ranging from -50°C to 300°C under pressure to maintain the liquid state. google.com This process yields this compound in solution and a corresponding stable metal carbonate as a precipitate. google.com

This method offers an alternative to traditional routes that might involve sulfuric acid and generate problematic waste streams like hydrated calcium sulfate. google.com The development of such processes is crucial for making this compound an economically attractive starting material for large-scale industrial applications. google.com Manufacturers in countries like India produce this compound in various grades (Technical, LR, AR) and supply it in bulk quantities, typically in 25 kg or 50 kg bags, for uses including textile dyeing and the manufacture of metal polishing compounds. sampanenterprises.com

Structural Elucidation and Crystallographic Investigations

Advanced Diffraction Techniques

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction has been a pivotal technique for determining the precise three-dimensional structure of ammonium (B1175870) oxalate (B1200264). himedialabs.comscholarsresearchlibrary.com This method provides detailed information about the internal lattice, including unit cell dimensions and the spatial arrangement of atoms. scholarsresearchlibrary.com

Early and subsequent refinements of the crystal structure of ammonium oxalate monohydrate have been conducted, providing accurate atomic coordinates and bond parameters. For instance, a study using an Enraf-Nonius CAD-4 X-ray diffractometer confirmed the lattice parameters of a grown single crystal of this compound. scholarsresearchlibrary.com The data obtained from such analyses are fundamental for understanding the compound's structure-property relationships.

Synchrotron-based Micro-X-ray Diffraction (SR-μXRD)

Synchrotron-based micro-X-ray diffraction (SR-μXRD) has emerged as a powerful tool for investigating this compound, particularly in complex systems and at high spatial resolution. bohrium.comrsc.org This advanced technique is especially valuable in fields like heritage science, where it has been used to study the interaction of this compound treatments with carbonate stones and historical frescoes. bohrium.comesrf.fresrf.fr

SR-μXRD, often combined with micro-X-ray fluorescence (μXRF), allows for the mapping and identification of crystalline phases formed from the application of this compound solutions. bohrium.comuantwerpen.be For example, it has been instrumental in visualizing the distribution of calcium oxalate phases formed as a protective layer on stone monuments, providing insights into their formation, penetration depth, and crystalline nature. bohrium.comuantwerpen.be These studies have successfully identified and mapped the distribution of different calcium oxalate hydrates, such as whewellite (B87421) and weddellite (B1203044), which form from the reaction of this compound with the calcium carbonate matrix of the stone. uantwerpen.be

Crystalline Forms and Hydrates of this compound

Monohydrate Structural Characterization (e.g., Oxammite)

This compound commonly exists as a monohydrate, (NH₄)₂C₂O₄·H₂O, which also occurs naturally as the mineral oxammite. mindat.orgwikipedia.org The crystal structure of this compound monohydrate has been extensively studied and refined using X-ray and neutron diffraction techniques. mindat.orgnih.gov

The monohydrate crystallizes in the orthorhombic space group P2₁2₁2. mindat.orgnih.govresearchgate.net Theoretical solid-state calculations have shown excellent agreement with experimental data obtained from low-temperature X-ray diffraction. researchgate.netresearchgate.net The structure is characterized by a dense network of hydrogen bonds, which plays a significant role in its properties. csic.es The oxalate ion in the monohydrate is notably non-planar, a feature attributed to the specific hydrogen bonding network within the crystal. scispace.com

Table 1: Crystallographic Data for this compound Monohydrate (Oxammite)

| Parameter | Value | Source |

| Crystal System | Orthorhombic | mindat.org |

| Space Group | P2₁2₁2 | mindat.orgnih.gov |

| a (Å) | 8.017 - 8.035 | mindat.orgnih.gov |

| b (Å) | 10.309 - 10.32 | mindat.orgnih.gov |

| c (Å) | 3.735 - 3.801 | mindat.orgnih.gov |

| Z | 2 | nih.gov |

Note: The range in cell parameters reflects data from different studies and conditions (e.g., temperature).

Structural Analysis of Metal-Ammonium Oxalate Complexes

This compound also forms complex salts with various metals. The crystal structures of these complexes reveal diverse coordination environments and bonding interactions.

For example, the crystal structure of copper this compound dihydrate, Cu(NH₄)₂(C₂O₄)₂·2H₂O, has been determined to have a triclinic space group P. aip.org In this structure, the copper ion is in a distorted octahedral coordination with four nearby oxygen atoms from the oxalate groups and two more distant water molecules. aip.org The oxalate ions in this complex are also slightly non-planar. aip.org

In another example, ammonium titanyl oxalate, (NH₄)₂TiO(C₂O₄)₂·H₂O, features a complex tetranuclear anion, [Ti₄O₄(C₂O₄)₈]⁸⁻. utwente.nl The titanium atoms are six-coordinated, linked by bridging oxygen atoms and bidentate oxalate groups, forming a distorted octahedron. utwente.nl

The study of fibrous nickel oxalate formed in the presence of ammonia (B1221849) revealed the formation of Ni(NH₃)₁.₇C₂O₄·2.2H₂O. rsc.org The coordination of ammonia molecules to the nickel atoms is believed to be the reason for the anisotropic, fibrous growth of the crystals. rsc.org

Furthermore, double-complex salts such as [Co(NH₃)₆][Rh(C₂O₄)₃] and [Rh(NH₃)₆][Co(C₂O₄)₃] have been synthesized, where the crystal structures consist of isolated [M(NH₃)₆]³⁺ cations and [M(C₂O₄)₃]³⁻ anions with octahedral coordination spheres. mdpi.com The study of ammonium uranyl oxalate complexes has also revealed various structures, including two-dimensional networks of uranyl and oxalate ions forming hexagonal rings. researchgate.net

Molecular Geometry and Conformation in Solid State

The solid-state structure of this compound reveals specific details about its molecular geometry. A notable feature of the oxalate ion in this compound monohydrate is its non-planar conformation. csic.esscispace.com The two carboxyl groups of the oxalate ion are twisted with respect to each other around the C-C bond. scispace.com This deviation from planarity is a consequence of the intricate hydrogen bonding network within the crystal lattice. csic.esscispace.com

In the monohydrate, the structure consists of layers of oxalate ions and water molecules, and separate layers of ammonium ions. csic.es The stability of the crystal structure is reinforced by a dense network of hydrogen bonds. These include N-H···O hydrogen bonds between the ammonium and oxalate ions, and O-H···O hydrogen bonds involving the water molecules. researchgate.net The C-C bond length in the oxalate ion is consistent with a single bond. aip.org

Oxalate Ion Planarity and Conformational Twisting

The oxalate ion (C₂O₄²⁻) in this compound exhibits notable deviations from ideal planarity. In its monohydrate form, (NH₄)₂C₂O₄·H₂O, X-ray diffraction studies have confirmed that the ion is non-planar. rsc.org This non-planarity arises from a significant twist between the two carboxyl groups. The angle of this twist has been reported to be approximately 28 degrees. rsc.org This conformational twisting is a direct consequence of the intricate hydrogen bonding network within the crystal lattice. scispace.com

Theoretical studies suggest that for an isolated oxalate dianion, a twisted conformation with D₂d symmetry is more stable than a planar one (D₂h symmetry). researchgate.net The specific conformation observed in the crystal structure of this compound is a result of the balance between the inherent preference for a twisted shape and the powerful influence of the surrounding hydrogen bonds. scispace.comresearchgate.net In the monoperhydrate form of this compound, (NH₄)₂C₂O₄·H₂O₂, the twist angle is even larger, at 33.3 degrees. scispace.com This indicates that the nature of the hydrogen-bonding network, which is different due to the presence of hydrogen peroxide instead of water, further influences the oxalate ion's conformation. scispace.com

Table 1: Oxalate Ion Twist Angles in this compound Compounds

| Compound | Twist Angle (degrees) | Reference |

|---|---|---|

| This compound Monohydrate | 28 | rsc.org |

| This compound Monoperhydrate | 33.3 | scispace.com |

Analysis of Hydrogen Bonding Networks

The crystal structure of this compound monohydrate is extensively stabilized by a dense, three-dimensional network of hydrogen bonds. acs.orgcsic.es These interactions involve the ammonium cations (NH₄⁺) and water molecules acting as hydrogen bond donors, with the oxygen atoms of the oxalate anions (C₂O₄²⁻) and the water molecules serving as acceptors. csic.esresearchgate.net

The structure can be visualized as being composed of two different alternating layers stacked along the c-axis. acs.org One layer consists of oxalate anions and water molecules linked by N-H···O hydrogen bonds into infinite zigzag chains. acs.org These chains are then interconnected by the ammonium cations, which form four out-of-layer N-H···O hydrogen bonds, creating a complex and robust framework. acs.orgresearchgate.net Each ammonium ion donates four hydrogen bonds, three to oxalate fragments and one to a water molecule. csic.es Concurrently, each water molecule participates in four hydrogen bonds, donating two to oxalate ions and accepting two from ammonium ions. csic.es This intricate web of hydrogen bonds is the defining feature of the crystal packing and is fundamental to its structural integrity and physical properties. acs.orgcsic.es

Lattice Dynamics and Mechanical Properties Research

Investigation of Negative Linear Compressibility (NLC)

This compound monohydrate, also known as the mineral oxammite, is a notable organic material that exhibits the rare phenomenon of negative linear compressibility (NLC). acs.orgresearchgate.net NLC is a counterintuitive mechanical property where a material expands in at least one direction when subjected to uniform hydrostatic pressure, while contracting in others. acs.orgacs.org

In this compound monohydrate, NLC is observed along the crystallographic b-axis over a significant pressure range. acs.orgacs.org This anomalous expansion is a direct result of its specific crystal structure, particularly the geometry of its hydrogen-bonding network. acs.orgnih.gov The structure contains "wine-rack" like motifs formed by N-H···O hydrogen bonds. acs.orgacs.orgnih.gov When pressure is applied, these hydrogen bonds are compressed and flex in a manner that forces the structure to expand along the b-axis, a mechanism likened to the way a wine-rack deforms under pressure. acs.orgresearchgate.net This behavior has been confirmed through synchrotron X-ray powder diffraction, Raman spectroscopy, and density functional theory (DFT) calculations. acs.orgacs.orgnih.gov The persistence of NLC over a wide pressure range in this organic mineral makes it a significant model compound for studying this unusual mechanical response. acs.org

Vibrational Spectroscopy for Structural and Compositional Insights

Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) spectroscopy, serves as a powerful tool for elucidating the structural arrangement and chemical makeup of this compound. These techniques probe the vibrational modes of the constituent ions, the ammonium (NH₄⁺) and oxalate (C₂O₄²⁻) ions, as well as the water molecules in its hydrated form, this compound monohydrate ((NH₄)₂C₂O₄·H₂O).

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is particularly effective for identifying oxalate compounds due to their distinct and mutually exclusive spectral signatures. csic.es The Raman spectrum of this compound is characterized by a series of bands corresponding to the vibrational modes of the ammonium and oxalate ions.

Theoretical studies, often employing density functional theory (DFT), have significantly improved the assignment of these Raman bands, resolving previous empirical assignments and identifying the origins of previously unassigned bands. csic.es For instance, a study combining high-resolution thermogravimetry with Raman spectroscopy identified bands at 3235 and 3030 cm⁻¹ as OH stretching vibrations and bands at 2995, 2900, and 2879 cm⁻¹ as NH vibrational modes. schweizerbart.de The presence of multiple symmetric C-O stretching bands around 1473, 1454, 1447, and 1431 cm⁻¹ suggests that natural samples, such as the mineral oxammite, can be a mixture of this compound dihydrate, monohydrate, and anhydrous forms. schweizerbart.de

High-pressure Raman spectroscopy studies have revealed interesting phenomena such as negative linear compressibility, where certain crystal axes contract under pressure. acs.orgnih.gov This is evidenced by the red shift (softening) of external Raman modes and abnormal changes in some internal modes at critical pressures. acs.org

Table 1: Key Raman Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3235, 3030 | OH stretching vibrations | schweizerbart.de |

| 2995, 2900, 2879 | NH vibrational modes | schweizerbart.de |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy complements Raman spectroscopy by providing information on the infrared-active vibrational modes. The FTIR spectrum of this compound monohydrate shows characteristic absorption bands for the ammonium ion, the oxalate ion, and water of hydration. researchgate.netthermofisher.com

Analysis of the FTIR spectra helps in identifying the functional groups present. For example, the N-H stretching vibrations of the ammonium ion are typically observed in the region of 3200-2800 cm⁻¹. The strong absorptions corresponding to the C=O and C-C vibrations of the oxalate ion are found in the fingerprint region. scielo.br Time-resolved ATR-FTIR spectroscopy has been utilized to study the real-time reaction of this compound in aqueous solutions, monitoring the formation and transformation of crystalline phases. acs.org

Table 2: Characteristic FTIR Absorption Bands for this compound Monohydrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3200-2800 | N-H stretching (Ammonium ion) | scielo.br |

| 1600-1700 | C=O stretching (Oxalate ion) |

Electronic Spectroscopy for Complex Speciation Studies

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule and can be used to investigate the formation of complexes in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound solutions is useful for studying the coordination of the oxalate ligand with metal ions. For instance, the interaction of Cu(II) ions with this compound in aqueous solutions has been investigated using this technique. The changes in the absorption spectra, including shifts in peak wavelength and changes in molar extinction coefficient, provide information on the formation of different copper-oxalate complexes. researchgate.net

Studies on single crystals of this compound have determined its UV cut-off wavelength to be around 381 nm. scholarsresearchlibrary.com The low absorption in the visible and near-infrared range (380-1100 nm) is an important optical property. scholarsresearchlibrary.com

Spatially Resolved Spectroscopic Methodologies

Spatially resolved techniques allow for the mapping of chemical composition across a sample, providing insights into the distribution of different species.

Micro-Raman Mapping Techniques

Micro-Raman mapping has proven to be a powerful and innovative tool for assessing the spatial distribution of this compound and its reaction products, particularly in the context of conservation science. unimib.it This technique has been used to investigate the penetration depth of this compound treatments applied to materials like stone and plaster. unimib.itresearchgate.net

By mapping the characteristic Raman signals of this compound and its reaction products, such as calcium oxalate (whewellite and weddellite), researchers can visualize how deep the treatment has penetrated into the substrate. unimib.itresearchgate.net Studies have shown that the penetration depth can be influenced by the nature of the substrate. unimib.it For example, in the treatment of carbonatic stones, micro-Raman mapping can reveal the transformation of calcium carbonate to calcium oxalate. researchgate.net This technique provides crucial information for optimizing conservation treatments. mlz-garching.de

This compound, a compound of significant interest in various fields, including materials science and geochemistry, has been the subject of detailed spectroscopic investigation. This article focuses specifically on its characterization using advanced synchrotron-based analytical techniques.

Spectroscopic Characterization and Vibrational Analysis

Spectroscopic Methods

Synchrotron-based Micro-Fourier Transform Infrared (SR-μFTIR) spectroscopy is a highly advanced analytical technique that provides detailed chemical and structural information at a microscopic level. It utilizes the intense and highly collimated infrared light from a synchrotron source, which allows for analysis of much smaller sample areas with a higher signal-to-noise ratio than conventional FTIR microspectroscopy. core.ac.uk This makes it exceptionally suitable for studying the complex vibrational characteristics of crystalline compounds like ammonium (B1175870) oxalate (B1200264).

In the context of materials science, SR-μFTIR has been employed to study the formation and distribution of oxalate layers on stone surfaces. For instance, research on the treatment of cretaceous limestone with ammonium oxalate solutions used SR-μFTIR to create distribution surface maps. core.ac.ukresearchgate.net These studies, conducted at facilities like the SOLEIL and Swiss Light Source (SLS) synchrotrons, utilized infrared beams collimated to dimensions as small as 10 µm × 10 µm. core.ac.ukresearchgate.netcolab.ws This high spatial resolution enabled the mapping of calcium oxalate distribution on a micrometer scale, revealing that the protective layer was not always evenly distributed. uantwerpen.beresearchgate.net

The vibrational spectrum of this compound monohydrate, (NH₄)₂C₂O₄·H₂O, is characterized by the distinct vibrations of the ammonium ion (NH₄⁺), the oxalate ion (C₂O₄²⁻), and the water molecule (H₂O). SR-μFTIR, with its high sensitivity, can precisely measure these vibrational modes. Detailed research has provided assignments for the various absorption bands observed in the FTIR spectrum. researchgate.net

The key vibrational modes for this compound are summarized in the tables below. The broad absorption bands in the high-frequency region of the spectrum are typically associated with the O-H stretching vibrations of water and the N-H stretching vibrations of the ammonium ions. The mid-frequency region is dominated by the strong asymmetric and symmetric stretching vibrations of the C-O bonds within the oxalate ion.

Table 1: Selected FTIR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

| ~3434 | ν(O-H) | O-H Stretching (Water) | researchgate.net |

| ~3200 | ν(N-H) | N-H Stretching (Ammonium) | researchgate.net |

| ~1642 | νₐₛ(C-O) | Asymmetric C-O Stretching | researchgate.net |

| ~1487 | δ(N-H) | N-H Bending (Ammonium) | researchgate.net |

| ~1402 | νₛ(C-O) | Symmetric C-O Stretching | researchgate.net |

| ~1316 | ν(C-C) + ν(C-O) | C-C and C-O Stretching | researchgate.net |

| ~810 | δ(O-C-O) | O-C-O Bending | researchgate.net |

| ~730 | δ(O-C-O) | O-C-O Bending | researchgate.net |

This table presents a selection of characteristic vibrational frequencies. The exact positions can vary slightly depending on the specific crystalline form and experimental conditions.

Further detailed analysis, often supported by theoretical calculations such as Density Functional Theory (DFT), helps to refine these assignments. researchgate.netcsic.es For example, the bands around 1402 cm⁻¹ and 1642 cm⁻¹ are definitively assigned to the symmetric and asymmetric stretching vibrations of the oxalate's C-O bonds, respectively. researchgate.net The C-O-O bending modes are identified at lower frequencies, such as 810 cm⁻¹. researchgate.net Raman spectroscopy studies complement FTIR data, confirming assignments for modes like the multiple CO symmetric stretching bands observed between 1431 cm⁻¹ and 1473 cm⁻¹, which can indicate the presence of different hydration states. schweizerbart.de The combination of these techniques provides a comprehensive understanding of the vibrational framework of the this compound crystal lattice.

Thermal Decomposition Pathways and Reaction Kinetics

Mechanistic Understanding of Thermal Degradation Processes

The thermal degradation of ammonium (B1175870) oxalate (B1200264) does not occur in a single step but rather through a series of distinct events, each characterized by specific chemical transformations and the release of gaseous byproducts. The study of these processes often involves techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Identification of Multi-Stage Decomposition Events

The thermal decomposition of ammonium oxalate monohydrate, the common form of the compound, typically proceeds in multiple stages. The first stage involves dehydration, where the water of crystallization is lost. This is followed by the decomposition of the anhydrous this compound.

Studies on related complex oxalates, such as ammonium trioxalatocobaltate(III) trihydrate, show a similar pattern where dehydration is the initial step, followed by the decomposition of the oxalate moiety. In the case of ammonium trioxalatocobaltate(III) trihydrate, dehydration is accompanied by a partial decomposition of the oxalate and the reduction of Co(III) to Co(II), leading to a mixture of ammonium and cobalt oxalates. ekb.eg The subsequent decomposition of this compound in this mixture occurs in stages, first forming ammonium acid oxalate, which then decomposes completely at higher temperatures. ekb.eg For pure this compound, the rapid decomposition is observed to begin at 215°C and is complete by 265°C. researchgate.net

The decomposition of ammonium niobium oxalate also demonstrates a multi-stage process. The first stage, occurring between 30°C and 145°C, is attributed to dehydration. akjournals.com The second stage, from 145°C to 330°C, involves the decomposition of the oxalate ligands and the release of ammonia (B1221849). akjournals.com A final step at higher temperatures is associated with the formation of the final metal oxide. akjournals.com

A generalized pathway for the decomposition of many metal oxalates involves the initial loss of any waters of hydration, followed by the breakdown of the oxalate group into metal oxides and gaseous products.

Effluent Gas Analysis During Thermolysis

Analysis of the gases evolved during the thermal decomposition of this compound provides direct insight into the reaction mechanism. Techniques such as Thermogravimetry coupled with Fourier-Transform Infrared Spectroscopy (TG-FTIR) and Mass Spectrometry (MS) are invaluable for identifying the gaseous products.

For this compound, the primary gaseous products upon decomposition are ammonia (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.net The decomposition can be represented by the following reaction: (NH₄)₂C₂O₄ → 2NH₃ + CO + CO₂ + H₂O

In some cases, the initial decomposition upon heating can yield oxamide (B166460) and water: (NH₄)₂C₂O₄ → (CONH₂)₂ + 2H₂O sciencemadness.org

Further heating of oxamide would then lead to the release of carbon monoxide, carbon dioxide, water, and cyanide. sciencemadness.org

Studies on more complex systems, like ammonium trioxalatocobaltate(III) trihydrate, also identify ammonia, water vapor, carbon monoxide, and carbon dioxide as the gaseous products of decomposition. ekb.eg Similarly, the thermolysis of monohydrated ammonium oxotris(oxalate)niobate releases CO, CO₂, NH₃, and water. scribd.comtandfonline.com

Kinetic Modeling and Parameter Determination

To quantify the rate of thermal decomposition and to understand the reaction mechanism, kinetic modeling is employed. This involves applying mathematical models to the data obtained from thermal analysis experiments.

Isoconversional Methods (e.g., Ozawa–Flynn–Wall, Friedman)

Isoconversional methods, also known as model-free methods, are powerful tools for determining the activation energy (Ea) of a reaction without assuming a specific reaction model. bu.edu.eg These methods rely on the principle that the reaction rate at a constant extent of conversion is only a function of temperature. bu.edu.eg This requires performing experiments at multiple heating rates.

The Ozawa–Flynn–Wall (OFW) method is an integral isoconversional method. netzsch.com It involves plotting the logarithm of the heating rate versus the reciprocal of the temperature for a given conversion level. The activation energy can be determined from the slope of these plots. This method has been successfully applied to study the decomposition kinetics of complex oxalates like ammonium niobium oxalate. akjournals.comakjournals.com

The Friedman method is a differential isoconversional method. rsc.org It involves plotting the logarithm of the instantaneous reaction rate against the reciprocal of the temperature at a specific conversion. This method is considered to be more accurate as it does not involve any mathematical approximations in its derivation. rsc.org The Friedman method has been used to analyze the thermal decomposition of various materials, including ammonium dinitramide, where it revealed variations in activation energy with the extent of conversion, suggesting a multi-step reaction mechanism. rsc.orgresearchgate.net

The application of these methods to the thermal decomposition of ammonium niobium oxalate has shown that the activation energy can vary with the degree of conversion, indicating a complex, multi-step decomposition process. akjournals.com

Application of Integral and Differential Kinetic Models (e.g., Coats–Redfern, Achar–Bridly–Sharp)

Once the activation energy is determined, model-fitting methods can be used to elucidate the most probable reaction mechanism. These methods involve fitting different kinetic models to the experimental data.

The Coats–Redfern method is a well-known integral model-fitting method. bu.edu.eg It involves plotting the logarithm of a function of the conversion against the reciprocal of the temperature. A linear plot suggests that the chosen model is appropriate for describing the reaction mechanism. This method has been used to determine the kinetic models for the decomposition steps of ammonium niobium oxalate. akjournals.comscribd.com

The Achar–Bridly–Sharp method is a differential model-fitting method. By comparing the experimental data with theoretical master plots or by linear regression, the most probable reaction mechanism can be identified. This method, along with the Coats-Redfern method, has been applied to elucidate the decomposition mechanism of ammonium niobium oxalate. akjournals.comscribd.com

The following table presents a conceptual overview of how kinetic parameters for a hypothetical single-stage decomposition of this compound might be presented based on these models.

| Kinetic Model | Equation | Typical Parameters Determined |

| Ozawa–Flynn–Wall | log(β) = log(AEa/Rg(α)) - 2.315 - 0.4567Ea/RT | Activation Energy (Ea) |

| Friedman | ln(dα/dt) = ln(A) + nln(1-α) - Ea/RT | Activation Energy (Ea), Reaction Order (n) |

| Coats–Redfern | log[g(α)/T²] = log(AR/βEa) - Ea/2.303RT | Activation Energy (Ea), Pre-exponential Factor (A) |

| Achar–Bridly–Sharp | ln[(dα/dt)/f(α)] = ln(A) - Ea/RT | Activation Energy (Ea), Pre-exponential Factor (A) |

Influence of Additives on Decomposition Kinetics

The thermal decomposition of this compound can be significantly influenced by the presence of additives. These additives can act as catalysts or inhibitors, altering the decomposition temperature and the reaction kinetics.

While specific studies on the effect of a wide range of additives on pure this compound are not extensively detailed in the provided search results, the role of this compound as an additive in other systems provides insight. For instance, in ammonium perchlorate (B79767) (AP)-based composite propellants, this compound acts as an inhibitor, increasing the decomposition temperature and the activation energy of AP decomposition. researchgate.net This suggests that this compound can slow down certain decomposition reactions. researchgate.net

The catalytic effect of metal oxides on the thermal decomposition of other ammonium salts is well-documented. For example, various metal oxides like manganese dioxide and ferric oxide are known to catalyze the decomposition of ammonium perchlorate. tandfonline.comtandfonline.com It is plausible that similar metal oxides could also influence the decomposition of this compound. For instance, the decomposition of perchlorates, oxalates, and hydroxides can be affected by the addition of metal oxides. rsc.org The activity of such catalysts often depends on their particle size, with nano-sized particles exhibiting higher catalytic activity due to their larger surface area. tandfonline.com

Catalytic Effects in Thermal Reactions

While this compound itself is primarily recognized as a burning rate inhibitor, the oxalate structure is integral to the synthesis of potent catalysts for the thermal decomposition of energetic materials like ammonium perchlorate (AP). dtic.milnih.govnih.gov Research has demonstrated that metal oxalates, such as cobalt oxalate and zinc-cobalt oxalate, serve as effective catalysts or precursors for catalysts that significantly alter the decomposition of AP. nih.govnih.gov

Studies utilizing differential scanning calorimetry (DSC) and thermogravimetry (TG) have shown that catalysts derived from oxalate compounds can dramatically lower the decomposition temperature of AP. nih.gov For instance, mesoporous zinc-cobalt oxide (ZnCo₂O₄) rods, synthesized using an oxalate co-precipitation method, have demonstrated high catalytic activity. nih.govresearchgate.net The addition of these rods to AP was found to substantially reduce its high-temperature decomposition peak. nih.gov Specifically, ZnCo₂O₄ rods annealed at 250°C decreased the high decomposition temperature of AP by as much as 162.2°C. nih.govresearchgate.net

The table below summarizes the catalytic effects of oxalate-derived compounds on the thermal decomposition of ammonium perchlorate.

| Catalyst (Oxalate-Derived) | Effect on Ammonium Perchlorate (AP) Decomposition | Temperature Reduction (°C) | Reference |

| Mesoporous ZnCo₂O₄ rods | Dramatically reduces decomposition temperature. | 162.2 | nih.gov, researchgate.net |

| Micrometer-sized Cobalt Oxalate | Promotes thermal decomposition through a "self-crushing" mechanism. | Not specified | nih.gov |

Note: The table details the catalytic action of metal oxalates on other compounds, not the catalytic action of this compound itself.

Studies on Burning Rate Inhibition

This compound (AO) is well-documented as a burning rate inhibitor, or suppressant, for composite solid propellants, particularly those containing ammonium perchlorate (AP) as the oxidizer. scribd.comresearchgate.neticm.edu.pl Its primary function is to slow the combustion process, allowing for more controlled and stable thrust in rocket motors. scribd.com The inhibitory action of this compound stems from its influence on the thermal decomposition of AP. researchgate.netresearchgate.net

Thermal analysis studies show that the addition of this compound increases the decomposition temperature of AP. researchgate.netresearchgate.net This is achieved by elevating the activation energy required for the decomposition reaction to commence. researchgate.netresearchgate.net The decomposition products of this compound are believed to impede the decomposition of AP at both low and high temperatures. researchgate.net

The thermal decomposition of AP typically occurs in two stages: a low-temperature decomposition (LTD) and a high-temperature decomposition (HTD). begellhouse.comkashanu.ac.ir Research indicates that adding this compound shifts the exothermic peak of the LTD stage to a higher temperature, while the HTD stage's exothermic peak moves to a lower temperature. begellhouse.com Kinetic studies confirm that during the LTD stage, the activation energy of AP with this compound is higher than that of pure AP, demonstrating effective inhibition. begellhouse.com However, during the HTD stage, the activation energy for the decomposition of the AP and AO mixture is lower than that of pure AP. begellhouse.com

Furthermore, this compound exhibits a significant synergistic effect when combined with other compounds, such as strontium carbonate (SC). researchgate.netresearchgate.net Mixtures of AO and SC have been shown to have a strong coordinated effect on reducing the burning rate of AP/HTPB (hydroxyl-terminated polybutadiene) propellants, especially at pressures exceeding 5 MPa. researchgate.net This combination is also effective in reducing the temperature sensitivity of the propellant. researchgate.net The mechanism for this synergy involves the reaction of strontium carbonate with perchloric acid (a decomposition product of AP) to form strontium perchlorate (Sr(ClO₄)₂), which is more difficult to decompose and raises the peak decomposition temperature of AP. researchgate.net

The table below presents findings on the inhibitory effects of this compound on propellant burning rates.

| Additive(s) | Propellant System | Key Findings | Reference |

| This compound (AO) | AP/HTPB | Increases decomposition temperature and activation energy of AP. researchgate.net, researchgate.net | researchgate.net, researchgate.net |

| This compound (AO) | AP/HTPB | Shifts low-temperature decomposition to higher temperatures. begellhouse.com | begellhouse.com |

| AO / Strontium Carbonate (SC) | AP/HTPB | Strong coordinative effect in reducing burning rate, especially above 5 MPa. researchgate.net | researchgate.net |

| AO / Strontium Carbonate (SC) | AP/HTPB | Reduces burning rate temperature sensitivity more effectively than AO alone. researchgate.net | researchgate.net |

| This compound | Stoichiometric NH₄ClO₄/polystyrene | Found to have no effect on burning rate in one study, but a 14% reduction in another. dtic.mil | dtic.mil |

Coordination Chemistry and Complexation Behavior

Metal Ion Complex Formation Research

The interaction between the oxalate (B1200264) anion and metal ions has been a subject of extensive research, revealing detailed mechanisms and the formation of various complex species in solution.

The oxalate anion (C₂O₄²⁻) is a classic example of a bidentate chelating ligand. It coordinates to a central metal ion through two of its oxygen atoms, forming a stable five-membered ring (MC₂O₂). wikipedia.orgresearchgate.net This chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands, is a key feature of oxalate's coordination chemistry. The oxalate ligand typically adopts a planar conformation when it chelates to a single metal center. wikipedia.org

Research has shown that oxalate can form multiple types of complexes with a single metal ion. For instance, with a metal ion Mⁿ⁺, it can form successive complexes such as [M(C₂O₄)]⁽ⁿ⁻²⁾⁺, [M(C₂O₄)₂]⁽ⁿ⁻⁴⁾⁺, and [M(C₂O₄)₃]⁽ⁿ⁻⁶⁾⁺. researchgate.netresearchgate.net The specific complexes formed depend on factors like the concentration of the oxalate ligand and the nature of the metal ion. For example, ferric ammonium (B1175870) oxalate is the ammonium salt of the trisoxalato complex of iron(III), [Fe(C₂O₄)₃]³⁻. wikipedia.org Similarly, studies have identified chromium(III) oxalate complexes including CrC₂O₄⁺, Cr(C₂O₄)₂⁻, and Cr(C₂O₄)₃³⁻. researchgate.net The formation of these stable, often colored, complexes is a hallmark of oxalate's interaction with transition metals. testbook.com

Speciation analysis involves identifying and quantifying the different chemical forms of an element that exist in a particular system. In aqueous solutions of ammonium oxalate, the speciation of metal ions is complex and highly dependent on the solution conditions. The oxalate anion can exist as oxalic acid (H₂C₂O₄), the hydrogen oxalate anion (HC₂O₄⁻), or the oxalate dianion (C₂O₄²⁻), with their relative proportions determined by the pH of the solution. ku.edu

Studies on the complexation of Am(III) with oxalate have shown that deprotonated complexes, AmOx⁺ and Am(Ox)₂⁻, are the predominant species at a pH below 7.0. iaea.org Similarly, investigations into Cu(II) speciation in this compound solutions have identified the presence of Cu²⁺, CuC₂O₄⁰, and Cu(C₂O₄)₂²⁻ complexes, with their prevalence changing at different oxalate concentrations. researchgate.net For instance, at low this compound concentrations, Cu²⁺ and CuC₂O₄⁰ are dominant, while at higher concentrations, Cu(C₂O₄)₂²⁻ becomes the major species. researchgate.net Techniques like UV-visible spectroscopy and solvent extraction are commonly used to study the speciation and determine the stability of these metal-oxalate complexes in solution. iaea.orgresearchgate.net

Thermodynamic Aspects of Complexation Reactions

The formation of metal-oxalate complexes is governed by thermodynamic principles. The stability of these complexes is quantified by stability constants (β), which represent the equilibrium constant for the formation of the complex from the metal ion and the ligand.

Research has provided extensive data on the stability constants for various metal-oxalate complexes. These constants are crucial for predicting which complexes will form under specific conditions. For example, the stability of first-row transition metal(II) oxalate complexes generally follows the Irving-Williams series. researchgate.net Quantum chemical studies have been employed to predict thermodynamic data for metal complex formation, comparing calculated values for Gibbs free energy with experimental results for systems like UO₂²⁺-oxalate. nih.gov

The complexation reactions can be either exothermic or endothermic. For instance, the complexation of uranium(VI) with oxalate is exothermic at lower temperatures (10-40 °C) but becomes endothermic at higher temperatures (55-70 °C). osti.gov Despite the increasingly unfavorable enthalpy at higher temperatures, the complex becomes stronger due to a large and increasingly positive entropy of complexation. osti.gov Similarly, studies on Np(V) oxalate complexes show that the complexation reactions are exothermic, with stability constants decreasing as temperature increases. rsc.org

| Metal Ion | Complex | Log β₁ | Log β₂ | Log β₃ | Reference |

| UO₂²⁺ | [UO₂(Ox)] | 6.93 | 11.92 | 15.11 | nih.gov |

| La³⁺ | [La(Ox)]⁺ | 5.90 | 9.18 | 9.81 | nih.gov |

| Mn²⁺ | [Mn(Ox)] | 2.65 | 4.35 | 5.37 | researchgate.net |

| Cr³⁺ | [Cr(Ox)]⁺ | 7.40 | 13.54 | 18.07 | researchgate.net |

| Pd²⁺ | [Pd(Ox)] | 9.04 | 13.1 | - | researchgate.net |

| Am³⁺ | [Am(Ox)]⁺ | 6.56 | 9.45 | - | iaea.org |

Influence of Solution Parameters on Complexation

The formation and stability of metal-oxalate complexes are highly sensitive to the chemical environment, particularly pH and the presence of impurities.

The pH of the solution plays a critical role in the complexation and precipitation behavior of metal oxalates. libretexts.org The solubility of metal oxalates is often pH-dependent because the oxalate anion is the conjugate base of a weak acid, oxalic acid. libretexts.orglibretexts.org At low pH (acidic conditions), the concentration of the C₂O₄²⁻ anion is reduced because it becomes protonated to form HC₂O₄⁻ and H₂C₂O₄. ku.edulibretexts.org This can increase the solubility of sparingly soluble metal oxalate salts. libretexts.org

Conversely, in neutral to basic solutions, the concentration of the C₂O₄²⁻ ligand is higher, favoring the formation of both soluble complexes and insoluble precipitates. sterc.org The dependence of metal oxalate solubility on pH can be complex. For example, the solubility of copper oxalate is high in basic solutions, which is attributed to the complexing ability of the oxalate ion. sterc.org The pH can be adjusted to selectively precipitate certain metal ions from a solution. For instance, acid this compound, with a pH adjusted to 3, is used in soil analysis to selectively extract iron and aluminum from certain mineral phases. wikipedia.orgmdpi.com

The presence of impurities, even in small amounts, can significantly affect the solubility and crystallization of this compound and its metal complexes. acs.orgresearchgate.net Impurities can alter the solubility of the primary solute and inhibit crystallization processes. acs.org Studies have shown that the solubility of this compound monohydrate is increased by the presence of various metal ions such as Cu²⁺, Ni²⁺, Mn²⁺, and Fe³⁺. uni-halle.de

Impurities can create a "supersaturation threshold" or widen the metastable zone width, meaning that below a certain level of supersaturation, crystal growth is effectively stopped. acs.orgresearchgate.net This is often explained by the adsorption of impurity ions onto the crystal surfaces, which increases the energy barrier for nucleation and growth. researchgate.net For example, research on the crystallization of this compound in the presence of nickel sulfate (B86663) as an impurity has demonstrated that the solubility of this compound changes, and this impurity-dependent solubility should be the reference for defining supersaturation in the system. acs.org Understanding these effects is crucial for controlling industrial crystallization processes and ensuring product purity. researchgate.netcresp.org

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Approaches

Quantum mechanical calculations are fundamental to predicting the electronic structure and properties of molecules and solids with high accuracy. For ammonium (B1175870) oxalate (B1200264), these approaches have been crucial in elucidating its structural, spectroscopic, and mechanical characteristics.

Density Functional Theory (DFT) has been extensively used to investigate the properties of ammonium oxalate monohydrate, known as the mineral oxammite ((NH₄)₂(C₂O₄)·H₂O). csic.esresearchgate.netalfa-chemistry.com DFT calculations, particularly those employing periodic boundary conditions, have successfully optimized the crystal structure of oxammite. csic.es The calculated structural parameters, including lattice constants, bond lengths, and angles, show excellent agreement with experimental data obtained from low-temperature X-ray diffraction. csic.esresearchgate.netalfa-chemistry.com

Studies have shown that the orthorhombic crystal structure (space group P2₁2₁2) is well-reproduced by these theoretical methods. csic.esresearchgate.net The calculations confirm that the oxalate fragment is nonplanar, and the structure consists of alternating layers of oxalate fragments and water molecules, and layers of ammonium ions. csic.es This layered structure is reinforced by a dense network of hydrogen bonds (N−H···O), which are critical to its properties. csic.esresearchgate.net

The table below presents a comparison between DFT-calculated and experimentally determined lattice parameters for oxammite.

| Parameter | Calculated (DFT) csic.es | Experimental (30 K) csic.es | Experimental (298 K) csic.es |

| a (Å) | 7.992 | 8.017 | 8.035 |

| b (Å) | 10.294 | 10.309 | 10.309 |

| c (Å) | 3.670 | 3.735 | 3.795 |

| Volume (ų) | 301.968 | 308.687 | 314.350 |

| Density (g/cm³) | 1.562 | 1.528 | 1.501 |

DFT calculations have also been instrumental in analyzing the Raman spectrum of this compound. csic.esresearchgate.net Theoretical predictions have helped to assign the spectral bands with greater accuracy than previous empirical assignments, identifying fundamental vibrations, overtones, and combination bands. researchgate.netresearchgate.net For instance, a band at 2879 cm⁻¹ was confirmed as an overtone, and several features previously seen as single peaks were shown to be composed of multiple bands. researchgate.netresearchgate.net

For solid-state systems like this compound monohydrate, DFT calculations are often implemented using a combination of pseudopotentials and a plane-wave basis set. csic.esresearchgate.netacs.org This approach is well-suited for periodic systems like crystals. The pseudopotential approximation simplifies the calculation by replacing the strong Coulomb potential of the nucleus and the core electrons with a weaker effective potential, or pseudopotential. This allows for the use of a plane-wave basis set to describe the valence electron wavefunctions, which is computationally efficient. csic.es

Researchers have used this method with various exchange-correlation functionals, such as the Local Density Approximation (LDA) and generalized gradient approximations like the Perdew–Burke–Ernzerhof (PBE) functional, sometimes supplemented with empirical dispersion corrections (like DFT-D2) to better account for van der Waals forces. csic.esacs.org These solid-state theoretical methods have been successfully applied to investigate the structural, spectroscopic, thermodynamic, and mechanical properties of oxammite, demonstrating excellent agreement with experimental results. csic.esresearchgate.netdntb.gov.ua The use of demanding calculation parameters, such as a large kinetic energy cutoff for the plane-wave basis and a dense k-point mesh for sampling the Brillouin zone, has been crucial for obtaining high-quality predictions, especially for spectroscopic properties. csic.es

Molecular Modeling of Electronic and Crystal Field Effects

Molecular modeling techniques are used to understand how the local environment within a crystal affects the electronic properties of constituent ions. This is particularly relevant when studying doped systems.

The superposition model is a powerful tool used to analyze the zero-field splitting (ZFS) parameters of paramagnetic ions doped into a host crystal lattice. bibliotekanauki.plicm.edu.pl ZFS refers to the splitting of electronic spin states in the absence of an external magnetic field, which arises from the interaction of the ion with the crystal's electric field. The superposition model relates the ZFS parameters (D and E) to the specific geometric arrangement of the ligands surrounding the paramagnetic ion. icm.edu.pl

This model has been applied to this compound monohydrate crystals doped with manganese (Mn²⁺) and chromium (Cr³⁺) ions. bibliotekanauki.plresearchgate.net By calculating the ZFS parameters and comparing them with values obtained from Electron Paramagnetic Resonance (EPR) experiments, researchers can determine the substitution site of the dopant ion. bibliotekanauki.plicm.edu.pl For Mn²⁺ in this compound monohydrate, the calculations indicated that the Mn²⁺ ion substitutes for an ammonium (NH₄⁺) ion. bibliotekanauki.plicm.edu.pl The theoretically calculated ZFS parameters were in good agreement with the experimental values. bibliotekanauki.plicm.edu.pl

The table below shows the theoretically calculated and experimental ZFS parameters for Mn²⁺ in this compound monohydrate.

| Parameter | Calculated (cm⁻¹) icm.edu.pl | Experimental (cm⁻¹) icm.edu.pl |

| D | -0.1345 | -0.1350 |

| E | 0.0039 | 0.0040 |

These studies demonstrate the utility of the superposition model in understanding the microscopic details of crystal field effects in doped this compound. researchgate.netresearchgate.net

Thermodynamic and Kinetic Modeling Simulations

Modeling simulations are essential for predicting the thermodynamic stability, phase behavior, and reaction kinetics of chemical compounds under various conditions.

Thermodynamic modeling has been used to predict the volatility of this compound. It is characterized as a non-volatile solid under standard conditions. wikipedia.orgscbt.com Studies focusing on atmospheric chemistry have estimated the saturation vapor pressure of this compound to be extremely low. One study estimated a vapor pressure of 1.7 ± 0.8 × 10⁻⁶ Pa at 298 K. acs.orgacs.org Another suggested it is even lower, around 10⁻¹¹ atm. nih.gov This low volatility is attributed to the strong ionic interactions in the ammonium-oxalate salt. acs.org The presence of ammonia (B1221849) in the atmosphere can dramatically lower the vapor pressure of oxalic acid by orders of magnitude through the formation of this compound, which has implications for the formation of secondary organic aerosols. acs.orgnih.gov

The thermodynamic properties of this compound monohydrate (oxammite), including its specific heat, entropy, enthalpy, and Gibbs free energy, have been determined as functions of temperature using theoretical methods based on phonon calculations from DFT. csic.esresearchgate.net The calculated specific heat at 323 K (Cp = 202.3 J·K⁻¹·mol⁻¹) was found to be in good agreement with the experimental value (Cp = 211.7 J·K⁻¹·mol⁻¹), a difference of only about 4%. csic.esresearchgate.net These calculations also allowed for the determination of the thermodynamics of formation and thermal decomposition, indicating that the crystalline material begins to decompose at a relatively low temperature of 288 K. alfa-chemistry.com

Experimentally, the phase diagram for the ternary system of this compound, hydrogen peroxide, and water has been determined at 283.15 K and 293.15 K. acs.org This work identified the formation of two solid phases: this compound monohydrate ((NH₄)₂C₂O₄·H₂O) and an adduct, (NH₄)₂C₂O₄·H₂O₂. acs.org Such phase diagrams are crucial for understanding crystallization processes. acs.org

Kinetic modeling has been applied to study the precipitation of ferrous oxalate from a solution of ferrous ammonium sulfate (B86663) and oxalic acid. mdpi.com The experimental data for the precipitation of ferrous oxalate was successfully modeled using first-order reaction kinetics. mdpi.com While not a direct study of this compound kinetics, it demonstrates the applicability of kinetic models to oxalate systems.

Applications in Advanced Materials Science and Engineering

Precursor Development for Oxide Materials Synthesis

Ammonium (B1175870) oxalate (B1200264) is extensively utilized as a precursor in the synthesis of various oxide materials. Its ability to form soluble complexes with a range of metal ions and subsequently decompose at relatively low temperatures to form fine, homogenous oxide powders makes it a preferred choice in many synthetic routes.

Catalytic Materials for Chemical Processes

In the realm of catalysis, ammonium oxalate serves as a crucial component in the preparation of highly efficient catalytic materials. It is often used as a precipitating agent or a complexing agent to create catalyst precursors with desired properties.

One significant application is in the synthesis of niobium-based catalysts. Ammonium niobium oxalate is used as a water-soluble precursor for producing high-purity niobium oxides. google.comrsc.org These oxides, which can be synthesized via methods like sol-gel, precipitation, and hydrothermal treatment, exhibit high surface areas and unique crystalline structures, making them effective catalysts in various chemical reactions. google.comrsc.org For instance, layered-structure niobium oxides synthesized hydrothermally from ammonium niobium oxalate have shown promising catalytic activity as solid acids. rsc.org

Furthermore, this compound is employed as a solubilizer in the preparation of mixed metal catalysts. For example, it can facilitate the dissolution of tin oxalate in water, allowing for its combination with other aqueous metal precursors, such as platinum oxalate, to form impregnated supports for catalysts. google.com This method is vital for creating bimetallic catalysts with enhanced performance. The coprecipitation method using triggering agents like this compound is a straightforward way to produce semiconductor metal oxide precipitates for photocatalytic applications. taylorandfrancis.com

Research has also demonstrated the use of this compound in creating iron- and niobium-based catalysts for environmental applications, such as the removal of dyes from wastewater through Fenton-type reactions and photocatalysis. scientiaplena.org.br The process involves the solubilization of niobium this compound and ferric nitrate (B79036), followed by calcination to produce the active catalyst. scientiaplena.org.br

Battery Technologies and Energy Storage Materials

The demand for high-performance energy storage devices, particularly lithium-ion batteries, has driven research into novel synthesis methods for electrode materials. This compound has emerged as a key reagent in this area, primarily for the synthesis of cathode materials.

It is used as a chelating and precipitation agent in the coprecipitation synthesis of precursors for Li(Ni, Mn, Co)O2 (NCM) cathode materials. acs.orgnih.gov This process allows for the generation of uniform, micron-sized spherical precursor particles, which are crucial for achieving high tap density and good electrochemical performance in the final cathode material. acs.orgnih.gov A slug flow coprecipitation method has been developed to rapidly produce these uniform oxalate precursors, significantly reducing the synthesis time. acs.orgnih.gov

This compound is also instrumental in the recovery and recycling of valuable metals from spent lithium-ion batteries. It is used for the selective precipitation of cobalt from leach liquors of spent LiCoO2 batteries. nih.gov This process allows for the recovery of high-purity cobalt oxalate, which can then be converted into Co3O4 and used to regenerate new cathode material. nih.gov Similarly, in the recycling of other battery chemistries, this compound can be used to precipitate mixed nickel-cobalt (B8461503) oxalates from leach solutions. mdpi.com

Furthermore, the synthesis of battery-grade manganese ferric oxalate utilizes this compound to facilitate the uniform coprecipitation of ferrous oxalate and manganese oxalate, leading to a product suitable for anode materials in power lithium batteries. google.com

Manufacturing of Functional Ceramics and Glass

This compound plays a significant role in the manufacturing of functional ceramics and specialty glasses, where precise control over composition and microstructure is paramount.

In ceramics production, this compound is used as a precipitant in wet-chemical methods to prepare ceramic powders. google.com This technique allows for the coprecipitation of multiple metal ions from a solution, leading to the formation of homogeneous, fine-grained ceramic precursors. For example, composition-modified barium titanate, a material with high dielectric permittivity, can be produced using this method. google.com The use of an this compound precipitant at a neutral or near-neutral pH offers advantages in controlling the precipitation process and the properties of the resulting powder. google.com

Ammonium titanyl oxalate monohydrate, a derivative, serves as a precursor for synthesizing titanium-based materials used in functional ceramics and for preparing thin films in electronic and optoelectronic applications. samaterials.com Similarly, ammonium niobium oxalate is a precursor for ceramics where niobium is a key constituent. google.com The resulting ceramic materials benefit from the high purity and controlled stoichiometry afforded by the oxalate precursor route.

In the glass industry, metal oxalates, which can be derived from processes involving this compound, are used as coloring agents. For instance, ferrous oxalate can impart yellow-green tints to glass products. lohtragon.com this compound is also listed as an additive in specialty ceramic glazes, where it helps to enhance their characteristics. vinipul.netvinipul.net

Modification of Polymers and Composite Materials

The properties of polymers and composite materials can be tailored for specific applications through the use of various additives and modifiers. This compound and its derivatives find utility in this domain as well.

Research has explored the use of modified fillers to enhance the functional properties of polymer composites. For instance, bentonite (B74815) modified with a quaternary ammonium salt has been investigated as a filler in glycol-modified poly(ethylene terephthalate) (PET-G) composites for 3D printing applications. nih.gov While not a direct use of this compound, this highlights the role of ammonium compounds in modifying fillers for polymer composites.

In the development of biocomposites, cellulose (B213188) oxalate (COX), a derivative of cellulose, is used as a reinforcement material. diva-portal.org The compatibility between the hydrophilic cellulose-based material and the hydrophobic polymer matrix is a critical factor. Research has focused on modifying cellulose oxalate to improve this compatibility and the interfacial interaction, thereby enhancing the mechanical properties of the composite. diva-portal.org

Furthermore, ammonium salts are used in the context of creating more durable polymer-mortar composites. Studies have shown that polymer-mortar composites containing waste polyethylene (B3416737) terephthalate (B1205515) (PET) exhibit improved resistance to aggressive environments, including ammonium sulfate (B86663) solutions. scirp.org

Synthesis of High-Aspect-Ratio Metallic Structures

High-aspect-ratio metallic structures, such as nanowires and nanorods, exhibit unique optical, electrical, and catalytic properties due to their anisotropic morphology. This compound plays a role in the synthesis of these advanced materials.

A method known as the "ammonia coordination method" has been developed to synthesize fibrous metal oxalates of nickel, cobalt, iron, and silver. rsc.orgrsc.org In this process, the presence of ammonia (B1221849) leads to the formation of fibrous metal oxalate precursors. These precursors can then be heated in inert or oxidizing atmospheres to produce metals or metal oxides that inherit the high-aspect-ratio morphology. rsc.orgrsc.org The fundamental reason for this oriented growth is the coordination of ammonia molecules with the metal atoms, which influences the crystal growth process. rsc.orgrsc.org

Specifically, in the case of nickel, needle-like nickel powder with a high aspect ratio can be synthesized by the thermal decomposition of nickel ammine oxalate precursors precipitated from an aqueous solution. researchgate.net The concentration of aqueous ammonia in the precipitation step is a key parameter that controls the morphology of the precursor, changing it from granular to needle-like. researchgate.net This method provides a simple and economical way to produce metallic materials with high surface areas and anisotropic microstructures, which are desirable for applications such as catalysis and electronics. rsc.orgrsc.org

Surface Treatment and Polishing Fluid Formulations

The surface properties of materials are critical for their performance in many applications. This compound is used in surface treatment and as a component in polishing fluids.

It is a known ingredient in metal polishing compounds. sampanenterprises.comavachemicalsmfg.comavachemicals.com Its chemical properties allow it to react with metal surfaces, aiding in the removal of oxides and other contaminants, resulting in a clean and polished surface. This is particularly relevant for applications requiring high-quality surface finishes.

In the context of advanced materials, surface modification is a key strategy to enhance performance. For example, the surface of Ni-rich cathode materials for lithium-ion batteries has been modified using ammonium niobium oxalate. researchgate.net This surface engineering creates a hybrid surface structure that significantly improves cycling stability, rate performance, and thermal stability of the cathode material, especially at high operating voltages. researchgate.net

This compound is also used in cleaning and surface preparation for various industrial processes, including in the ceramic and textile industries. vinipul.net

Methodological Applications in Analytical and Environmental Chemistry

Quantitative Analytical Techniques Development

Ammonium (B1175870) oxalate (B1200264) is instrumental in the development of precise and reliable quantitative analytical methods for determining the concentration of various substances.

Metal Ion Quantification and Separation Methodologies

Ammonium oxalate is widely employed as a precipitating agent for the quantitative determination of metal ions. worldofscience.co.zakhonorchem.com Its primary application lies in the gravimetric analysis of calcium, where it forms an insoluble calcium oxalate precipitate. worldofscience.co.zawikipedia.org This method is a standard technique for determining calcium levels in various samples, including water and biological materials. worldofscience.co.za The reaction is highly specific, allowing for accurate quantification. ucar.edu

Beyond calcium, this compound is also utilized for the precipitation and separation of other metal ions, such as lead and rare earth elements. worldofscience.co.zascharlab.com The process involves the formation of crystalline metal oxalate precipitates, which are advantageous due to their low volume and chemical stability, facilitating easy separation by filtration. taylorandfrancis.com The general principle involves adding an excess of this compound solution to a sample, causing the target metal ion to precipitate out of the solution as a metal oxalate. wikipedia.org This precipitate can then be collected, dried, and weighed to determine the mass of the metal ion.

The efficiency of precipitation can be influenced by factors such as pH and the presence of other ions. For instance, the precipitation of metal oxalates is often successful even in acidic solutions at low pH values. taylorandfrancis.com This contrasts with hydroxide (B78521) or carbonate precipitation methods, which typically require high pH conditions. taylorandfrancis.com

A study on the separation of various divalent metal ions, including Pb(II), Cu(II), Cd(II), Co(II), Zn(II), and Ni(II), utilized this compound as a component of the eluent in ion-exchange chromatography. nih.gov The retention and separation of these metal ions were dependent on the stability of the metal-oxalate complexes formed. nih.gov

Development of Titrimetric and Chromatographic Assays

This compound plays a role in the development of both titrimetric and chromatographic methods for analysis.

In titrimetry, it can be used as a masking agent. For example, a complexometric method for determining manganese(II) involves masking the ion with this compound. vjs.ac.vn In this method, an excess of EDTA is added to a sample containing manganese and other metal ions. The unreacted EDTA is back-titrated with a standard zinc sulfate (B86663) solution. Subsequently, this compound is added to selectively displace EDTA from the manganese-EDTA complex, and the released EDTA is then titrated. vjs.ac.vn This method is noted for its simplicity and speed, avoiding the need for heating or solvent extraction. vjs.ac.vn

In the realm of chromatography, this compound is used as a component of the mobile phase for the separation of metal ions. nih.gov High-performance liquid chromatography (HPLC) is a widely used method for oxalate determination due to its high sensitivity and accuracy. mdpi.com In some HPLC methods, particularly those involving an enzyme reactor, oxalate is separated chromatographically and then converted to hydrogen peroxide by oxalate oxidase for subsequent detection. mdpi.com

The following table summarizes the use of this compound in different analytical techniques: